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Compound of Interest

Compound Name:
7-Bromo-benzooxazole-2-

carbaldehyde

Cat. No.: B1455370 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Bromo-
benzooxazole-2-carbaldehyde

For researchers, synthetic chemists, and professionals in drug development, the unambiguous

structural confirmation of a novel or synthesized compound is a cornerstone of scientific rigor.

7-Bromo-benzooxazole-2-carbaldehyde, a heterocyclic compound featuring a benzoxazole

core, presents a unique spectroscopic fingerprint. The presence of a bromine atom, an

aldehyde group, and a fused aromatic system offers distinct signals across various analytical

techniques. This guide provides a comprehensive analysis of the expected spectroscopic data

for this compound, offering insights into the interpretation of its ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry data. The methodologies and interpretations presented herein are

designed to serve as a practical reference for the characterization of this and structurally

related molecules.

Molecular Structure and Atom Numbering
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's

structure. The systematic numbering of atoms is crucial for the unambiguous assignment of

signals, particularly in NMR spectroscopy.

Figure 1: Molecular structure and atom numbering of 7-Bromo-benzooxazole-2-
carbaldehyde.
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Spectroscopic Characterization Workflow
A multi-technique approach is essential for comprehensive structural elucidation. Each method

provides a unique piece of the structural puzzle, and together they offer a self-validating system

of characterization.
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Spectroscopic Analysis

Data Interpretation

Structural Confirmation

7-Bromo-benzooxazole-
2-carbaldehyde Sample

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(MS)

Infrared Spectroscopy
(IR)

Proton Environment &
Carbon Skeleton

Molecular Weight &
Fragmentation Functional Groups

Confirmed Structure

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1455370?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1455370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR spectroscopy provides detailed information about the electronic environment of

protons in a molecule. The chemical shift, integration, and multiplicity of each signal are key to

assigning the structure. For 7-Bromo-benzooxazole-2-carbaldehyde, we expect distinct

signals for the aldehyde proton and the three aromatic protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Interpretation

H-aldehyde 9.9 - 10.2 Singlet (s) -

Deshielded by

the

electronegative

oxygen and the

anisotropic effect

of the C=O bond.

H-4 7.8 - 7.9 Doublet (d) ~8.0

Influenced by the

adjacent C-O

bond and

coupling to H-5.

H-5 7.4 - 7.5 Triplet (t) ~8.0

Coupled to both

H-4 and H-6,

resulting in a

triplet.

H-6 7.7 - 7.8 Doublet (d) ~8.0

Deshielded by

the adjacent

bromine atom

and coupled to

H-5.

Interpretation and Causality:

The aldehyde proton is expected to be the most downfield signal due to the strong deshielding

effect of the carbonyl group.[1][2] The aromatic protons on the benzene ring form an AMX spin
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system. H-5, being coupled to both H-4 and H-6, should appear as a triplet. H-4 and H-6 will

appear as doublets due to their coupling with H-5. The electron-withdrawing nature of the

bromine atom and the oxazole ring influences the precise chemical shifts of these aromatic

protons.

Caption: Key ¹H-¹H coupling relationships in the aromatic region.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy is instrumental in defining the carbon framework of a molecule. The

spectrum of 7-Bromo-benzooxazole-2-carbaldehyde will feature signals for the aldehyde

carbon, the two quaternary carbons of the oxazole ring, and the six carbons of the benzo-fused

ring.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
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Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Interpretation

C=O 183 - 185
Aldehyde carbonyl carbon,

highly deshielded.

C2 158 - 162

Carbon in the oxazole ring

attached to the aldehyde,

nitrogen, and oxygen.

C7a 148 - 152

Quaternary carbon fused to

the benzene and oxazole

rings.

C3a 140 - 144

Quaternary carbon fused to

the benzene and oxazole

rings.

C5 128 - 130 Aromatic CH carbon.

C6 126 - 128 Aromatic CH carbon.

C4 112 - 115
Aromatic CH carbon, shielded

by the adjacent oxygen.

C7 110 - 113
Carbon bearing the bromine

atom (C-Br).

Interpretation and Causality:

The aldehyde carbonyl carbon (C=O) is characteristically found in the far downfield region of

the spectrum.[3] The carbons of the heterocyclic ring (C2, C3a, C7a) are also significantly

deshielded due to their bonding with electronegative nitrogen and oxygen atoms. The C7

carbon, directly attached to the bromine, will have its chemical shift influenced by the heavy

atom effect. The remaining aromatic carbons will appear in the typical range of δ 110-130 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. The key diagnostic peaks for 7-Bromo-benzooxazole-2-carbaldehyde are the
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aldehyde C=O stretch and the C=N stretch of the oxazole ring.

Predicted IR Absorption Bands

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

C-H stretch (aldehyde) 2820 - 2850 and 2720 - 2750 Medium

C=O stretch (aldehyde) 1700 - 1715 Strong

C=N stretch (oxazole) 1630 - 1650 Medium to Strong

C=C stretch (aromatic) 1500 - 1600 Medium

C-O stretch (ether) 1230 - 1270 Strong

C-Br stretch 550 - 650 Medium to Strong

Interpretation and Causality:

The most prominent peak in the IR spectrum will be the strong absorption from the aldehyde

carbonyl (C=O) stretch.[4] The presence of two weaker bands in the 2720-2850 cm⁻¹ region,

corresponding to the aldehyde C-H stretch, is also a key diagnostic feature. The C=N and

aromatic C=C stretching vibrations confirm the heterocyclic aromatic system.[5][6][7] The C-Br

stretch will appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable information about the

molecule's fragmentation pathways. A critical feature in the mass spectrum of 7-Bromo-
benzooxazole-2-carbaldehyde will be the isotopic pattern of bromine.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
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m/z Ion
Relative
Abundance

Interpretation

225/227 [M]⁺ ~100% / ~98%

Molecular ion peak,

showing the

characteristic isotopic

pattern for one

bromine atom (⁷⁹Br/

⁸¹Br).

196/198 [M-CHO]⁺ Variable
Loss of the formyl

radical (-CHO).

146 [M-Br]⁺ Variable
Loss of the bromine

radical.

118 [M-Br-CO]⁺ Variable

Subsequent loss of

carbon monoxide from

the [M-Br]⁺ fragment.

Interpretation and Causality:

The molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 mass

units (m/z 225 and 227). This is the definitive signature of a monobrominated compound,

reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4] Common fragmentation

pathways for aromatic aldehydes include the loss of the formyl radical (29 amu) and the loss of

carbon monoxide (28 amu) after initial fragmentation.[8] The cleavage of the C-Br bond is also

a likely fragmentation event.

Standardized Experimental Protocols
The acquisition of high-quality, reproducible data is paramount. The following are generalized

protocols for the spectroscopic analysis of 7-Bromo-benzooxazole-2-carbaldehyde.

A. NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal
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standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[3]

¹H NMR Acquisition:

Acquire spectra at a constant temperature (e.g., 298 K).

Use a standard pulse sequence with a 30-degree pulse angle.

Set the spectral width to cover a range of -2 to 12 ppm.

Employ a relaxation delay of at least 2 seconds and acquire a minimum of 16 scans.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence.

Set the spectral width to cover a range of 0 to 200 ppm.

Employ a relaxation delay of 2-5 seconds and acquire a sufficient number of scans for

adequate signal-to-noise (typically >1024).

Data Processing: Process the raw data using appropriate software. Apply Fourier

transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to

the TMS signal at 0.00 ppm.

B. Infrared (IR) Spectroscopy

Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount

of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.
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Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add at least 16 scans to improve the signal-to-noise ratio.

Data Processing: The spectrum is typically presented in terms of percent transmittance

versus wavenumber (cm⁻¹).

C. Mass Spectrometry

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile

solvent like methanol or acetonitrile.

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) or Electrospray

Ionization (ESI) source.[2]

Acquisition:

Introduce the sample into the ion source (e.g., via direct infusion for ESI or a GC inlet for

EI).

For EI, use a standard ionization energy of 70 eV.

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

Data Analysis: Identify the molecular ion peak and analyze the isotopic distribution and

fragmentation patterns.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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